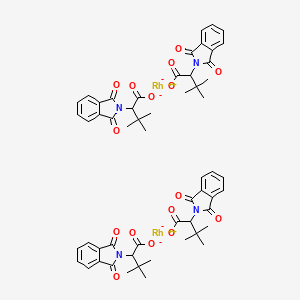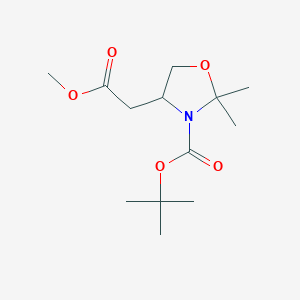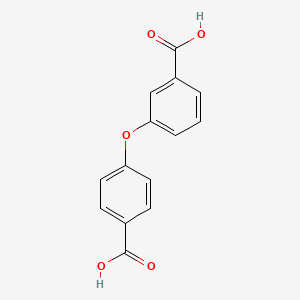
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex compound that features a rhodium ion coordinated with a 2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. The reaction typically involves the use of solvents such as toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of rhodium.
Substitution: The ligand can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of rhodium, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate exerts its effects involves the coordination of the rhodium ion with the ligand, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing an active site for reactions to occur .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate: This compound has a similar isoindoline-1,3-dione moiety and is used in pharmaceutical synthesis.
Pomalidomide: This compound, which contains an isoindole-1,3-dione structure, is used in medicine for its antitumor and immunomodulatory properties.
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate is unique due to the presence of the rhodium ion, which imparts distinct catalytic properties and enhances its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C56H56N4O16Rh2 |
|---|---|
Molecular Weight |
1246.9 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4 |
InChI Key |
PDTSLZCQKKXVQL-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)

![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12498000.png)


![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12498024.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12498035.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498047.png)
